![molecular formula C16H16N2OS B5787868 N-{[(4-methylphenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5787868.png)
N-{[(4-methylphenyl)amino]carbonothioyl}-2-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[(4-methylphenyl)amino]carbonothioyl}-2-phenylacetamide, also known as MPTA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicine and biotechnology. MPTA is a member of the thioamide family of compounds, which are known for their diverse biological activities.
Wissenschaftliche Forschungsanwendungen
N-{[(4-methylphenyl)amino]carbonothioyl}-2-phenylacetamide has been found to exhibit a wide range of biological activities, including anti-inflammatory, antitumor, and antimicrobial properties. Several studies have reported that this compound can inhibit the growth of cancer cells and induce apoptosis in cancer cells. This compound has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has shown antimicrobial activity against various bacterial strains.
Wirkmechanismus
The exact mechanism of action of N-{[(4-methylphenyl)amino]carbonothioyl}-2-phenylacetamide is not fully understood, but it is believed to be related to its ability to interact with cellular proteins. This compound has been reported to inhibit the activity of certain enzymes that are involved in cancer cell growth and inflammation. This compound has also been found to induce the production of reactive oxygen species, which can lead to apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of certain enzymes, such as cyclooxygenase-2 and lipoxygenase, which are involved in inflammation. This compound has also been found to induce the production of reactive oxygen species, which can lead to apoptosis in cancer cells. In vivo studies have shown that this compound can reduce tumor growth in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-{[(4-methylphenyl)amino]carbonothioyl}-2-phenylacetamide in lab experiments is its diverse biological activities, which make it a promising candidate for the development of new drugs. Additionally, this compound has been found to be relatively stable and easy to synthesize, which makes it a convenient compound to work with in the lab. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research on N-{[(4-methylphenyl)amino]carbonothioyl}-2-phenylacetamide. One area of research is the development of new drugs based on the structure of this compound. Another area of research is the investigation of the mechanism of action of this compound, which may provide insights into its biological activities. Additionally, further studies are needed to determine the potential toxicity of this compound and its safety for use in humans. Finally, the antimicrobial activity of this compound could be further explored, as it may have potential applications in the development of new antibiotics.
Synthesemethoden
N-{[(4-methylphenyl)amino]carbonothioyl}-2-phenylacetamide can be synthesized by the reaction of 4-methylphenylamine with carbon disulfide and sodium hydroxide, followed by the reaction with 2-chloroacetyl chloride. The resulting compound is then purified using column chromatography. This synthesis method has been reported in several research articles and has been found to be reliable and efficient.
Eigenschaften
IUPAC Name |
N-[(4-methylphenyl)carbamothioyl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2OS/c1-12-7-9-14(10-8-12)17-16(20)18-15(19)11-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H2,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAMIXESKRHMCJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=S)NC(=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-N'-[(cyclohexylacetyl)oxy]benzenecarboximidamide](/img/structure/B5787796.png)
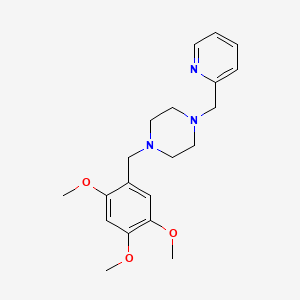
![6-ethoxy-2-[(3-fluoro-4-methoxybenzyl)thio]-1,3-benzothiazole](/img/structure/B5787819.png)
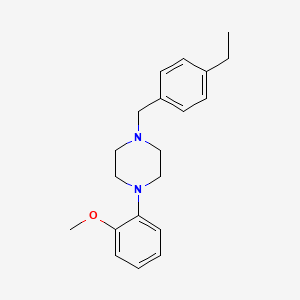
![1-{2-[(3-methylphenyl)amino]-2-oxoethyl}-4-piperidinecarboxamide](/img/structure/B5787831.png)
![N-[4-(cyanomethyl)phenyl]-2-methyl-3-nitrobenzamide](/img/structure/B5787833.png)
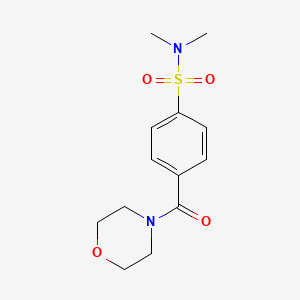
![2-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]-4-nitrophenol](/img/structure/B5787838.png)
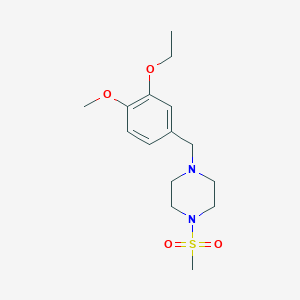
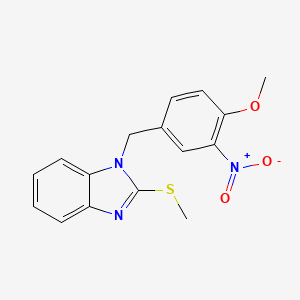
![1-[3-(2-chloro-6-fluorophenyl)acryloyl]-4-ethylpiperazine](/img/structure/B5787862.png)
![3-methyl-4-{[4-(3-pyridinyl)-1,3-thiazol-2-yl]amino}phenol](/img/structure/B5787875.png)
![2-[(2-methylbenzyl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B5787885.png)
![4-({4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]phenyl}carbonothioyl)morpholine](/img/structure/B5787889.png)